

Technical Deep Dive: 2-(4-Ethylphenoxy)ethanol

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Compound of Interest

Compound Name: 2-(4-Ethylphenoxy)ethanol

CAS No.: 54411-10-8

Cat. No.: B1596235

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CAS: 53944-81-1 | Formula: C₁₀H₁₄O₂ | Molecular Weight: 166.22 g/mol [1][2]

Executive Summary

2-(4-Ethylphenoxy)ethanol represents a critical lipophilic shift in the glycol ether class.[1][2] While its parent compound, 2-phenoxyethanol (PE), is the industry standard for preservation and solvency, the ethyl-substituted homolog offers a distinct physicochemical profile.[1] By introducing an ethyl group at the para position, this molecule increases lipophilicity (LogP) without the steric bulk associated with tert-butyl analogs.[2]

This guide analyzes the molecule through the lens of Structure-Activity Relationship (SAR), providing researchers with the data needed to utilize it as a preservative booster, surfactant intermediate, or specialized solvent.

Part 1: Physicochemical Profile & Homolog Analysis

To understand the utility of **2-(4-Ethylphenoxy)ethanol**, it must be contextualized within its homologous series.[1][2] The addition of the ethyl group significantly alters the partition coefficient, affecting membrane permeability and antimicrobial efficacy.

Comparative Properties Table (The "Goldilocks" Effect)

Data synthesized from experimental consensus and read-across algorithms for the alkyl-phenoxy series.[1][2]

Property	2-Phenoxyethanol (Parent)	2-(4-Ethylphenoxy)ethanol	2-(4-tert-Butylphenoxy)ethanol
CAS	122-99-6	53944-81-1	713-46-2
Substituent	-H	-CH ₂ CH ₃ (Ethyl)	-C(CH ₃) ₃ (tert-Butyl)
Mol. Weight [1][2][3][4][5]	138.16 g/mol	166.22 g/mol	194.27 g/mol
LogP (O/W)	1.1 - 1.2	~2.1 - 2.3 (Predicted)	2.8 - 2.9
Water Solubility	~26 g/L	< 5 g/L (Est.)	Insoluble
Boiling Point	247°C	~265 - 275°C	>280°C
Density	1.102 g/cm ³	1.04 - 1.06 g/cm ³	1.01 g/cm ³
State (20°C)	Liquid	Liquid	Solid/Semi-solid

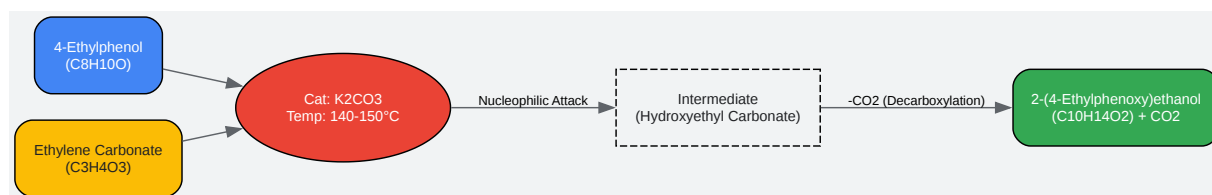
Technical Insight: The ethyl analog sits in the optimal zone for membrane disruption.[2] While Phenoxyethanol is highly water-soluble, it sometimes struggles to penetrate waxy bacterial cell walls (e.g., Mycobacteria).[2] The tert-butyl analog is too lipophilic, leading to formulation instability in aqueous systems.[2] The ethyl analog provides enhanced partitioning into lipid bilayers while maintaining sufficient polarity for emulsion stability.[2]

Part 2: Synthesis & Purification Protocols[1][2]

Methodology Selection: While Williamson ether synthesis (using 2-chloroethanol) is possible, it is discouraged due to the toxicity of the alkyl halide and high salt waste.[1][2] The Ethylene Carbonate Ring-Opening route is the preferred "Green Chemistry" approach for industrial and pilot-scale synthesis.[2]

Reaction Mechanism

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 4-ethylphenol) on the ethylene carbonate ring, followed by decarboxylation.[1][2]



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Figure 1: Base-catalyzed ring-opening synthesis of **2-(4-Ethylphenoxy)ethanol**. [1][2]

Step-by-Step Protocol

Reagents:

- 4-Ethylphenol (Purity >98%)[1][2]
- Ethylene Carbonate (1.1 molar equivalent)[1][2][4]
- Potassium Carbonate (K₂CO₃, 0.05 molar equivalent)[2]
- Solvent: None (Neat reaction) or Xylene (if azeotropic removal is needed, though neat is preferred).[1][2]

Procedure:

- Charging: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 122.17 g (1.0 mol) of 4-Ethylphenol and 6.9 g (0.05 mol) of K₂CO₃.
- Inerting: Purge the system with Nitrogen (N₂) for 15 minutes to prevent oxidation of the phenol (which causes darkening).[1][2]
- Heating: Heat the mixture to 145°C. The phenol will melt (MP ~45°C).

- Addition: Slowly add 96.8 g (1.1 mol) of Ethylene Carbonate via a dropping funnel over 1 hour. Note: CO₂ evolution will occur.[1][2] Ensure proper venting.
- Reaction: Maintain temperature at 150°C for 4–6 hours.
- Checkpoint: Monitor reaction via TLC (Mobile Phase: 30% Ethyl Acetate / 70% Hexane). Look for the disappearance of the 4-Ethylphenol spot (R_f ~0.6).[1][2]
- Workup:
 - Cool to 80°C.
 - Add 200 mL Toluene to dissolve the crude product.[2]
 - Wash with 5% NaOH solution (to remove unreacted phenol).[2]
 - Wash with Brine (saturated NaCl) to neutral pH.[1][2]
 - Dry organic layer over MgSO₄. [1][2]
- Purification: Vacuum distillation is required for pharmaceutical grade.[1][2]
 - Target Range: Collect fractions boiling at ~135–140°C under 5 mmHg vacuum.

Part 3: Analytical Characterization[6]

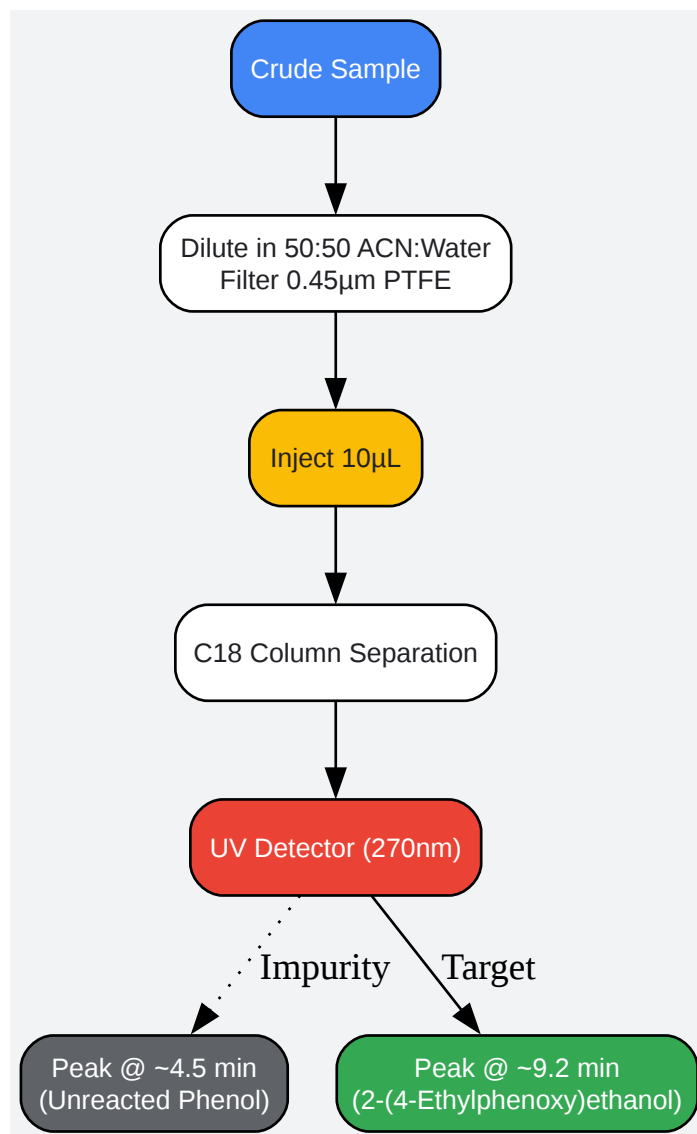
For drug development and stability testing, a validated HPLC method is essential.[2] The increased lipophilicity requires a stronger organic gradient compared to standard phenoxyethanol methods.[2]

HPLC Method (Reverse Phase)[1][2][7][8]

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm
Mobile Phase A	Water + 0.1% Phosphoric Acid (H ₃ PO ₄)
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Detection	UV @ 270 nm (Phenolic absorption max)
Temperature	30°C

Gradient Profile:

- 0-2 min: 20% B (Isocratic hold)[2]
- 2-15 min: 20% -> 80% B (Linear ramp)
- 15-20 min: 80% B (Wash lipophilic impurities)[2]



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Figure 2: Analytical workflow for purity assessment.

Part 4: Safety & Handling (E-E-A-T)[1][2]

Note: While specific toxicological data for the ethyl analog is less abundant than for phenoxyethanol, the structural homology allows for high-confidence safety tiering.[1]

- Eye Irritation (Category 2A): Like most glycol ethers, this compound is an eye irritant.[1][2] The mechanism involves surfactant-like disruption of the corneal epithelium.[2] Protocol: Wear chemical splash goggles during synthesis.

- Acute Toxicity (Oral): Expected LD50 (Rat) ~1500–2000 mg/kg (similar to Phenoxyethanol).
[1][2]
- Skin Sensitization: Low potential, but the ethyl group increases skin penetration.[2] Avoid prolonged contact.

Storage: Store under Nitrogen in a cool, dry place. The ether linkage is stable, but the primary alcohol can oxidize to the corresponding acid (phenoxy acetic acid derivative) if exposed to air/light over long periods.[2]

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